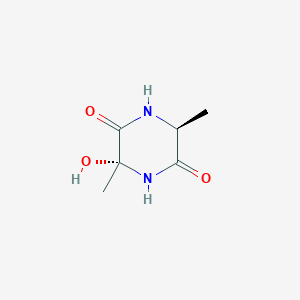
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
Descripción general
Descripción
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C5H6Cl2N4 and a molecular weight of 193.034. It is also known by other names such as s-Triazine, 2,4-dichloro-6-(ethylamino)- and N-Ethylaminodichloro-s-triazine . This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. Triazines are widely used in various industrial applications, including as herbicides, resins, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine can be synthesized through a nucleophilic substitution reaction. The starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), undergoes substitution with ethylamine under controlled conditions. The reaction typically takes place in a solvent such as acetone at low temperatures (0–5°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where cyanuric chloride is reacted with ethylamine. The reaction is carefully monitored to maintain optimal temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed in the presence of water or acids to form corresponding amines and chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, ethylamine, and other nucleophiles are commonly used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Oxidation: Products include triazine oxides.
Reduction: Products include triazine amines.
Hydrolysis: Products include ethylamine and dichlorotriazine derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of resins, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes and proteins. In plants, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, preventing electron transport and leading to plant death. In microbial and cancer cells, it may interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: Similar structure but with an isopropyl group instead of an ethyl group.
4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: Contains azido groups instead of chlorine atoms.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Contains tetrazolyl groups instead of chlorine atoms.
Uniqueness
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties Its ability to undergo various nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis
Propiedades
IUPAC Name |
4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHVXOSWOUZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073322 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3440-19-5 | |
| Record name | 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B166498.png)



![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)


![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)




